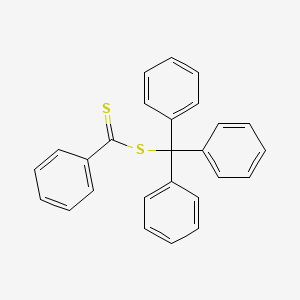
Chromium(2+) fluoride hydroxide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(2+) fluoride hydroxide (1/1/1) is an inorganic compound that contains chromium in the +2 oxidation state, along with fluoride and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(2+) fluoride hydroxide (1/1/1) can be synthesized through various methods. One common approach involves the reaction of chromium(2+) chloride with hydrogen fluoride and water under controlled conditions. The reaction typically proceeds as follows: [ \text{CrCl}_2 + \text{HF} + \text{H}_2\text{O} \rightarrow \text{CrF(OH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of chromium(2+) fluoride hydroxide (1/1/1) may involve the use of high-purity chromium(2+) chloride and anhydrous hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process may also involve purification steps to remove any impurities and obtain a high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(2+) fluoride hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluoride and hydroxide ions, which can act as ligands and participate in coordination chemistry.
Common Reagents and Conditions
Oxidation Reactions: Chromium(2+) fluoride hydroxide (1/1/1) can be oxidized to higher oxidation states of chromium, such as chromium(3+) or chromium(6+), using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to chromium metal using strong reducing agents like lithium aluminum hydride.
Substitution Reactions: Fluoride and hydroxide ions can be substituted with other ligands, such as chloride or sulfate ions, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(3+) fluoride or chromium(6+) oxide, while reduction reactions may produce elemental chromium.
Applications De Recherche Scientifique
Chromium(2+) fluoride hydroxide (1/1/1) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other chromium compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore the potential biological activities of chromium(2+) fluoride hydroxide (1/1/1), including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Chromium(2+) fluoride hydroxide (1/1/1) is used in the production of specialty materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of chromium(2+) fluoride hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. The compound can coordinate with metal ions and form complexes with biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Chromium(2+) fluoride hydroxide (1/1/1) can be compared with other similar compounds, such as:
Chromium(2+) chloride: Similar in terms of the oxidation state of chromium but lacks the fluoride and hydroxide ions.
Chromium(3+) fluoride: Contains chromium in the +3 oxidation state and is more stable than chromium(2+) fluoride hydroxide (1/1/1).
Chromium(2+) sulfate: Another chromium(2+) compound with different ligands and chemical properties.
Propriétés
Numéro CAS |
176710-57-9 |
|---|---|
Formule moléculaire |
CrFHO |
Poids moléculaire |
88.002 g/mol |
Nom IUPAC |
chromium(2+);fluoride;hydroxide |
InChI |
InChI=1S/Cr.FH.H2O/h;1H;1H2/q+2;;/p-2 |
Clé InChI |
UMWXUDHJWXTGLJ-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[F-].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)
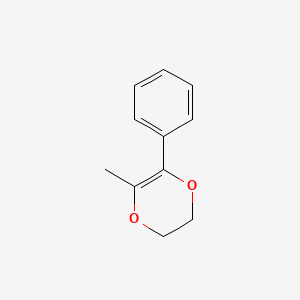
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
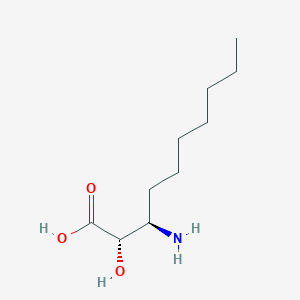
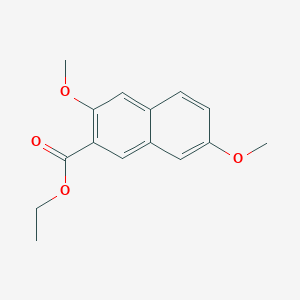
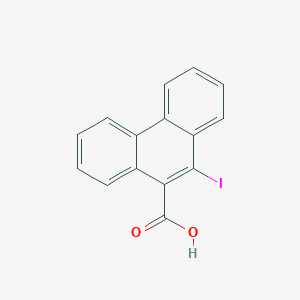
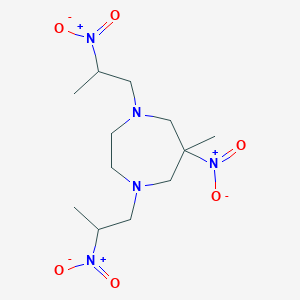
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
